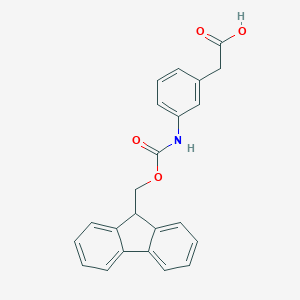

3-(Fmoc-amino)phenylacetic acid

描述

Significance and Role in Advanced Synthetic Methodologies

The primary significance of 3-(Fmoc-amino)phenylacetic acid lies in its role as a precursor for creating peptidomimetics and foldamers. frontiersin.orgnih.govrsc.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity. nih.govnih.gov The incorporation of β-amino acids like 3-aminophenylacetic acid into a peptide backbone introduces a level of conformational constraint and proteolytic resistance that is not achievable with natural α-amino acids alone. nih.gov

The Fmoc protecting group is central to its utility in advanced synthetic methodologies, most notably in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). altabioscience.comnih.govlifetein.com This method allows for the stepwise assembly of peptide chains on a solid support, with the Fmoc group temporarily protecting the N-terminus of the amino acid. lifetein.com The key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent, for its removal. lifetein.com This orthogonality allows for the use of acid-labile protecting groups for the side chains of other amino acids in the sequence, which remain intact during the Fmoc deprotection steps. nih.gov This mild deprotection scheme is a significant improvement over the harsher acidic conditions required in older Boc (tert-butyloxycarbonyl) chemistry, making it compatible with a wider range of sensitive functional groups and enabling the synthesis of more complex and delicate molecules. altabioscience.com

The phenylacetic acid scaffold of this compound also contributes to its significance. The aromatic ring can participate in non-covalent interactions, such as π-π stacking, which can influence the secondary structure and binding properties of the resulting peptide or peptidomimetic. Furthermore, the substitution pattern on the phenyl ring can be modified to introduce additional functionality or to fine-tune the electronic and steric properties of the molecule.

Key Synthetic Methodologies Utilizing this compound:

| Synthetic Methodology | Role of this compound | Key Advantages |

| Solid-Phase Peptide Synthesis (SPPS) | Building block for peptide chain elongation. | Fmoc group allows for mild, orthogonal deprotection. |

| Peptidomimetic Synthesis | Introduces non-natural backbone structure. | Enhances proteolytic stability and conformational rigidity. |

| Foldamer Synthesis | Induces specific, predictable secondary structures. | Enables the creation of novel folded architectures. |

| Combinatorial Chemistry | Component in the generation of diverse molecular libraries. | Facilitates the discovery of new bioactive compounds. |

Historical Context and Evolution of its Research Applications

The development and application of this compound are intrinsically linked to the broader history of peptide synthesis and the evolution of protecting group strategies. The foundational work on solid-phase peptide synthesis was laid by R. Bruce Merrifield in the early 1960s, a discovery for which he was awarded the Nobel Prize in Chemistry in 1984. peptide.com The early era of SPPS was dominated by the use of the Boc protecting group, which required repeated treatments with strong acid for its removal.

A pivotal moment in peptide chemistry came in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. altabioscience.compeptide-li.com This new protecting group, which could be cleaved under mild basic conditions, offered a significant advantage in terms of chemical orthogonality and compatibility with a wider range of functionalities. nih.gov The adoption of Fmoc chemistry in SPPS began in the late 1970s and gained widespread popularity throughout the 1980s and 1990s, eventually becoming the method of choice for many applications. altabioscience.comnih.gov

The initial focus of Fmoc chemistry was on the synthesis of peptides composed of the 20 proteinogenic α-amino acids. However, as the field of medicinal chemistry advanced, there was a growing interest in creating peptides with improved therapeutic properties. This led to the exploration of non-natural amino acids, including β-amino acids, as building blocks for peptidomimetics. The synthesis and incorporation of Fmoc-protected β-amino acids, such as this compound, became a key area of research.

The evolution of the research applications of this compound and related compounds can be summarized in the following stages:

Early Development (1980s-1990s): Following the establishment of Fmoc-SPPS, researchers began to synthesize and incorporate a variety of non-natural amino acids. The focus was on establishing synthetic routes to Fmoc-protected β-amino acids and demonstrating their compatibility with SPPS protocols.

Exploration of Conformational Control (1990s-2000s): With the ability to incorporate β-amino acids into peptide chains, the focus shifted to understanding their impact on peptide structure. The concept of "foldamers," non-natural oligomers that adopt well-defined secondary structures, emerged during this period. wisc.edunih.gov Researchers began to use compounds like this compound to design peptides with specific helical or sheet-like conformations.

Medicinal Chemistry and Drug Discovery (2000s-Present): The enhanced stability and conformational control offered by β-amino acids made them highly attractive for drug discovery. nih.govnih.gov this compound and other Fmoc-β-amino acids are now routinely used in the synthesis of peptide-based drug candidates targeting a wide range of diseases. mdpi.com The ability to create molecules that can mimic the binding of natural peptides while resisting degradation has opened up new avenues for therapeutic intervention.

Timeline of Key Developments:

| Year | Development | Significance |

| 1963 | Merrifield reports solid-phase peptide synthesis. peptide.com | Revolutionized the speed and efficiency of peptide synthesis. |

| 1970 | Carpino and Han introduce the Fmoc protecting group. peptide-li.com | Provided a mild, orthogonal protecting group strategy. |

| Late 1970s | Adoption of Fmoc chemistry in solid-phase applications. | Enabled the synthesis of more complex and sensitive peptides. |

| 1985 | Commercial availability of the 20 standard Fmoc-amino acids. merckmillipore.com | Facilitated the widespread adoption of Fmoc-SPPS. |

| 1990s | Rise of peptidomimetic and foldamer research. | Expanded the scope of peptide science beyond natural structures. |

| 2000s-Present | Integration into medicinal chemistry and drug discovery pipelines. | Utilization of Fmoc-β-amino acids to create novel therapeutics. |

Structure

2D Structure

属性

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)13-15-6-5-7-16(12-15)24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSRRXZHWJUCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to 3-(Fmoc-amino)phenylacetic Acid

The synthesis of this compound is a multi-step process that begins with readily available precursors. An industrial preparation method has been developed starting from p-nitrophenylacetonitrile, which involves a sequence of reduction, acetylation, nitration, hydrolysis, esterification, deamination, and finally, another reduction and hydrolysis to yield 3-aminophenylacetic acid. google.compatsnap.com This precursor is then reacted with an Fmoc-donating reagent to yield the final product.

Multi-Step Synthesis from Precursors

The journey from simple starting materials to this compound involves a series of carefully controlled chemical transformations.

The initial step in a common industrial route involves the reduction of a nitro group. For instance, p-nitrophenylacetonitrile can be reduced to p-aminophenylacetonitrile. google.compatsnap.com A typical laboratory procedure for a similar reduction of p-nitrophenylacetic acid uses ferrous sulfate (B86663) and ammonia (B1221849) or catalytic hydrogenation. orgsyn.org

Following the initial reduction, an acetylation step is often employed to protect the newly formed amino group. In the industrial synthesis starting from p-aminophenylacetonitrile, acetic anhydride (B1165640) is used to form p-acetamidophenylacetonitrile. patsnap.com This protection is crucial for directing subsequent reactions to other parts of the molecule.

Nitration is a key step to introduce a nitro group at the desired meta-position. In the synthesis of 3-aminophenylacetic acid from p-acetamidophenylacetonitrile, a mixture of nitric acid and sulfuric acid is used to introduce a nitro group, yielding 3-nitro-4-acetamidophenylacetonitrile. google.compatsnap.com

Subsequent hydrolysis is then necessary to convert the nitrile group to a carboxylic acid and to remove the acetyl protecting group. Strong acidic conditions, such as refluxing in concentrated hydrochloric acid, are typically used for this transformation. google.compatsnap.com The pH is then carefully adjusted to precipitate the aminophenylacetic acid. google.com

Esterification of the carboxylic acid is often performed to facilitate purification or subsequent reactions. This can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst, such as thionyl chloride. mdpi.com

Deamination is a critical step in rearranging the substitution pattern on the aromatic ring. In an industrial process for 3-aminophenylacetic acid, a deamination reaction is performed on 3-nitro-4-aminophenylacetic acid methyl ester. google.com This involves treatment with sodium nitrite (B80452) in the presence of a strong acid, followed by a reducing agent to remove the diazonium group. google.com

The final step to obtain the title compound is the introduction of the Fmoc protecting group. This is typically achieved by reacting 3-aminophenylacetic acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in a suitable solvent system, often a biphasic mixture with a mild base like sodium bicarbonate to neutralize the acid formed during the reaction. nih.gov

Optimization of Reaction Conditions for Industrial Preparation

For large-scale industrial production, the optimization of reaction conditions is paramount to ensure high yields, purity, and cost-effectiveness.

The choice of solvent is critical in each synthetic step. For example, in the initial reduction of p-nitrophenylacetonitrile, a mixture of water and an organic solvent like dichloroethane is used. patsnap.com During nitration, concentrated sulfuric acid acts as both a solvent and a catalyst. google.compatsnap.com Temperature control is equally important to manage the exothermic nature of many of these reactions and to prevent unwanted side products. Nitration, for instance, is typically carried out at low temperatures (0-10 °C) to control the reaction rate and selectivity. google.com Similarly, the deamination reaction requires careful temperature management, often below 10 °C during the diazotization step. google.com

The table below summarizes the key reaction steps and conditions for a reported industrial synthesis of 3-aminophenylacetic acid, the precursor to this compound.

| Step | Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| Reduction | p-Nitrophenylacetonitrile | Iron powder, Acetic acid | 90-95 °C, 4 hr | p-Aminophenylacetonitrile | 95% | patsnap.com |

| Acetylation | p-Aminophenylacetonitrile | Acetic anhydride, Acetic acid | Room temperature, 1 hr | p-Acetamidophenylacetonitrile | 91% | patsnap.com |

| Nitration | p-Acetamidophenylacetonitrile | Nitric acid, Sulfuric acid | Ice water cooling | 3-Nitro-4-acetamidophenylacetonitrile | Not specified | google.compatsnap.com |

| Hydrolysis | 3-Nitro-4-acetamidophenylacetonitrile | Concentrated HCl | Reflux, 4-6 hr | 3-Nitro-4-aminophenylacetic acid | Not specified | google.com |

| Esterification | 3-Nitro-4-aminophenylacetic acid | Not specified | Not specified | 3-Nitro-4-aminophenylacetic acid methyl ester | Not specified | google.com |

| Deamination | 3-Nitro-4-aminophenylacetic acid methyl ester | Sodium nitrite, Sulfuric acid, Phosphoric acid, Copper(II) oxide | <10 °C, then up to 35 °C | 3-Nitrophenylacetic acid methyl ester | 71% | google.com |

| Reduction & Hydrolysis | 3-Nitrophenylacetic acid methyl ester | Not specified | Not specified | 3-Aminophenylacetic acid | Not specified | google.com |

| Fmoc Protection | 3-Aminophenylacetic acid | Fmoc-OSu, Sodium bicarbonate | 0 °C to Room Temperature | This compound | High | nih.gov |

The development of robust and optimized synthetic routes is crucial for the consistent and large-scale supply of this compound, a testament to its importance in modern chemical synthesis.

Protecting Group Strategies for the Amino Functionality

In multi-step syntheses like solid-phase peptide synthesis (SPPS), functional groups not involved in a particular reaction step must be masked to prevent unwanted side reactions. altabioscience.com The amino group of an amino acid is protected by a temporary protecting group to prevent self-polymerization and ensure selective peptide bond formation. altabioscience.com

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in SPPS. altabioscience.com Its primary advantage is its stability under acidic conditions while being easily removable with a weak base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.com The removal mechanism involves the deprotonation of the acidic proton on the fluorenyl ring system by the base, followed by a β-elimination reaction. altabioscience.comembrapa.br

This base-lability provides "orthogonality" to the synthesis strategy. altabioscience.com Orthogonality means that the protecting groups for the α-amino group (Fmoc) and the amino acid side chains (which are typically acid-labile) can be removed selectively under different conditions. altabioscience.com This allows for the deprotection of the α-amino group for chain elongation without disturbing the side-chain protecting groups, which remain until the final cleavage of the peptide from the resin support with a strong acid like trifluoroacetic acid (TFA). altabioscience.com The use of Fmoc chemistry is milder than the traditional Boc/Benzyl approach, which requires harsh acids like liquid hydrogen fluoride (B91410) (HF) for cleavage. altabioscience.com

| Protecting Group Strategy | Key Features | Deprotection Conditions |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base-labile; Stable to acid. | 20% Piperidine in DMF. altabioscience.com |

| Boc (t-butyloxycarbonyl) | Acid-labile. | Strong acids (e.g., TFA, HF). altabioscience.com |

| Side-Chain Protecting Groups (e.g., Trt, Pbf) | Acid-labile (orthogonal to Fmoc). | Strong acids (e.g., TFA). altabioscience.comiris-biotech.de |

Derivatization Strategies and Functionalization

Once synthesized, this compound can be modified through various chemical reactions, including derivatization of its carboxylic acid group and site-selective functionalization of its aromatic ring.

Chemical Reactions for Modifying this compound

The primary chemical modification of this compound is the activation of its carboxylic acid group for amide bond formation, which is the fundamental reaction in peptide synthesis. embrapa.br In SPPS, the carboxyl group is activated using coupling reagents, such as aminium- or phosphonium-based salts like HBTU, which facilitates its reaction with the free amino group of the growing peptide chain anchored to the resin. embrapa.br This process is repeated in a stepwise manner to build the desired peptide sequence. altabioscience.com

Beyond its use in standard peptide synthesis, the molecule can be incorporated into more complex structures. For example, Fmoc-protected amino acids, including those with unique backbones, have been used to create triazine-based peptidomimetics. nih.gov This involves the hydrolysis of a methyl ester to yield the free carboxylic acid, which is then amenable to SPPS protocols. nih.gov The synthesis of such peptidomimetics highlights the versatility of the Fmoc-amino acid scaffold in creating novel molecular architectures with potential biological activity. nih.gov

Site-Selective Functionalization Techniques

Advanced synthetic methods allow for the precise modification of specific positions on the this compound molecule, particularly on the phenyl ring.

Directing groups can be used to achieve regioselective functionalization of C-H bonds, which are typically unreactive. The N-acylamino group in this compound can act as such a directing group in transition-metal-catalyzed reactions. This directs the catalyst to activate the C-H bonds at the ortho positions (C2 and C6) of the phenyl ring. Palladium-catalyzed reactions, for instance, can be used for the β-functionalization of N-methylated amino acids and peptides bearing a directing group. nih.gov This strategy enables the introduction of various substituents, such as aryl, alkyl, or alkenyl groups, onto the aromatic ring with high stereoselectivity. nih.gov

A sophisticated method for modifying the aromatic ring is the palladium(II)-catalyzed C-H olefination. This reaction introduces an alkene moiety onto the phenyl ring. Notably, these reactions can be performed using mono-protected amino acids (MPAAs) as ligands for the palladium catalyst. This approach has been successfully applied to the ortho-C-H olefination of phenol (B47542) derivatives and phenylalanine derivatives. The amino acid ligand plays a crucial role in the catalytic cycle, which is believed to involve C-H bond cleavage as a rate-determining step. This technique provides a powerful tool for the direct modification of amino acid derivatives and is applicable to the functionalization of the this compound scaffold.

| Functionalization Technique | Description | Catalyst/Reagents | Target Site |

| Ortho-C-H Functionalization | The N-acylamino group directs a metal catalyst to functionalize the adjacent C-H bonds on the phenyl ring. | Palladium catalysts with directing groups. nih.gov | ortho positions of the phenyl ring. |

| Pd(II)-Catalyzed C-H Olefination | An alkene group is introduced onto the phenyl ring via a palladium-catalyzed reaction. | Pd(OAc)₂, Mono-protected amino acid ligands. | ortho positions of the phenyl ring. |

Applications in Peptide and Peptidomimetic Chemistry

Solid-Phase Peptide Synthesis (SPPS) Applications

SPPS revolutionized peptide synthesis by anchoring the first amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. The Nα-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is a dominant methodology in this field, prized for its milder reaction conditions compared to alternatives. nih.gov

3-(Fmoc-amino)phenylacetic acid is classified as a non-canonical or "unnatural" amino acid. Specifically, it is an aromatic β-amino acid analog. The incorporation of such building blocks is a key strategy in the design of peptidomimetics—compounds designed to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation. nih.govacs.org

The unique structure of this compound offers several potential advantages in peptide design:

Proteolytic Resistance: The β-amino acid structure, with an additional carbon atom in the backbone compared to natural α-amino acids, can render the resulting peptide bonds unrecognizable to proteases, significantly increasing the molecule's biological half-life. acs.org

Conformational Constraint: The aromatic ring and the altered backbone introduce specific conformational preferences. The placement of aromatic residues can stabilize or destabilize secondary structures like α-helices and β-sheets through various interactions. nih.govrsc.orgnih.gov This allows chemists to design peptides with well-defined three-dimensional shapes, which is crucial for binding to biological targets.

Scaffold Engineering: Aromatic amino acids are often used to create stable scaffolds for presenting other functional groups. nih.gov The phenylacetic acid moiety can serve as a rigid spacer or a platform for building more complex molecular architectures.

While detailed research focusing specifically on the incorporation of this compound is specialized, its use follows the broader principles of employing non-canonical amino acids to create advanced therapeutic and research compounds with enhanced properties. nih.govchemimpex.com

The success of Fmoc-based SPPS hinges on the selective and efficient removal of the Fmoc protecting group from the N-terminal amine at each cycle, allowing the next amino acid to be coupled. mdpi.com This process, however, must be carefully managed to avoid undesirable side reactions.

The deprotection mechanism is a base-catalyzed β-elimination. A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorene (B118485) ring system. embrapa.brpeptide.com This leads to the elimination of the Fmoc group as dibenzofulvene (DBF), which is then scavenged by excess amine base to form a stable adduct that can be washed away. mdpi.com

Table 1: Common Fmoc Deprotection Reagents and Conditions

| Reagent(s) | Typical Concentration | Solvent | Key Characteristics |

|---|---|---|---|

| Piperidine | 20% (v/v) | DMF or NMP | Standard, effective reagent. Can catalyze side reactions. peptide.comnih.gov |

| Piperazine (B1678402) / DBU | 5% Piperazine, 2% DBU | NMP | Reduces diketopiperazine formation; faster kinetics than piperidine. nih.govacs.org |

| Dipropylamine (DPA) | 20-40% (v/v) | NMP | Reduces aspartimide formation compared to piperidine. |

| Piperidine / HOBt | 20% Piperidine, 0.1 M HOBt | DMF | Addition of an acidic additive like HOBt suppresses aspartimide formation. biotage.com |

A significant advantage of the Fmoc/tBu strategy is the final cleavage step, which uses moderately strong acid conditions, typically a high concentration of trifluoroacetic acid (TFA), to release the completed peptide from the resin and remove the permanent, acid-labile side-chain protecting groups (like tBu, Boc, and Trt). peptide.comthermofisher.com These TFA-based conditions are considerably milder than the extremely harsh and hazardous liquid hydrogen fluoride (B91410) (HF) required in the older Boc/Bzl peptide synthesis strategy. nih.govpeptide.com This compatibility allows for the synthesis of a wider range of peptides, including those with sensitive post-translational modifications that would be destroyed by HF. nih.gov Cleavage cocktails almost always contain "scavengers," such as water, triisopropylsilane (B1312306) (TIS), or ethanedithiol (EDT), to trap the reactive carbocations generated from the cleaved protecting groups, thereby preventing the modification of sensitive residues like Tryptophan, Methionine, or Cysteine. embrapa.brthermofisher.com

Diketopiperazine (DKP) formation is a frequent side reaction in SPPS that results in the termination of the peptide chain. iris-biotech.de It occurs when the free N-terminal amine of a dipeptide attached to the resin attacks the ester linkage to the resin or the internal amide bond, cyclizing to release a DKP molecule and a truncated peptide. nih.govacs.org This side reaction is particularly prevalent when Proline is the second amino acid in the sequence. peptide.com

Strategies to minimize DKP formation include:

Use of Bulky Resins: Employing resins like 2-chlorotrityl chloride resin, whose steric bulk hinders the cyclization reaction. peptide.com

Dipeptide Building Blocks: Incorporating the problematic first two amino acids as a pre-formed dipeptide unit, which bypasses the vulnerable dipeptidyl-resin stage. acs.org

Modified Deprotection Conditions: Using alternative base cocktails, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 5% piperazine in N-methyl-2-pyrrolidone (NMP), has been shown to drastically reduce DKP formation compared to standard piperidine treatment. nih.govacs.org

When a peptide sequence contains an aspartic acid (Asp) residue, it is susceptible to forming a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.desigmaaldrich.com This side reaction is catalyzed by the piperidine used during Fmoc deprotection and is especially common in sequences like Asp-Gly. sigmaaldrich.com The resulting aspartimide is problematic because it can lead to a mixture of byproducts, including a- and β-peptides, as well as racemization at the Asp residue, which are often difficult or impossible to separate from the desired product. biotage.comsigmaaldrich.com

Several strategies have been developed to mitigate this issue:

Modified Deprotection Reagents: Adding a weak acid like 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can significantly reduce the rate of aspartimide formation. biotage.compeptide.com

Sterically Hindered Side-Chain Protection: Using bulkier protecting groups on the Asp side chain, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, instead of the standard tert-butyl (OtBu) group, can sterically block the nucleophilic attack that initiates the side reaction. biotage.comsigmaaldrich.com

Backbone Protection: Incorporating a removable protecting group on the backbone nitrogen of the amino acid preceding Asp can completely prevent aspartimide formation, though this approach can be more complex and costly. peptide.com

While base-lability is the defining feature of the Fmoc group, alternative deprotection methods have been explored. Recent research has demonstrated that combinations of Brønsted acids and Lewis acids (LA), such as HCl/FeCl₃ or AcOH/FeCl₃, can serve as viable reagents for the final deprotection and resin cleavage step. nih.govcolab.ws This approach is being investigated as a potential alternative to TFA, driven by environmental and safety concerns associated with per- and polyfluoroalkyl substances (PFAS), of which TFA is one. nih.gov This BA-LA strategy represents an innovative frontier in SPPS, aiming to develop greener and potentially more selective cleavage protocols. nih.govcolab.ws

Automated and Manual SPPS Protocols

The integration of this compound into peptide sequences is readily achievable through both automated and manual Solid-Phase Peptide Synthesis (SPPS) protocols. bachem.comnih.gov SPPS is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid resin support. bachem.com The use of the Fmoc protecting group is central to this process, as it is stable under the coupling conditions but can be selectively removed with a mild base, typically piperidine, to allow for the next amino acid to be added to the growing peptide chain. youtube.comnih.gov

In a typical manual SPPS workflow, the resin is swelled in a suitable solvent, followed by the removal of the Fmoc group from the resin-bound amino acid. The this compound, activated with a coupling reagent like HBTU, is then added to the resin. The completion of the coupling reaction is monitored, and any unreacted sites are capped. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. rsc.org

Automated SPPS follows the same fundamental steps but utilizes a synthesizer to perform the repetitive cycles of deprotection, washing, and coupling. nih.gov This method offers higher throughput and reproducibility, making it suitable for the synthesis of longer peptides and peptide libraries. nih.gov The solubility of this compound in standard SPPS solvents like DMF facilitates its use in automated synthesizers without significant protocol modifications. sigmaaldrich.com

| Parameter | Manual SPPS | Automated SPPS |

| Throughput | Low to Medium | High |

| Reproducibility | Operator-dependent | High |

| Flexibility | High (easy to modify protocols for specific amino acids) | Protocol-dependent, may require optimization for non-standard monomers |

| Reagent Consumption | Can be optimized for small-scale synthesis | Generally higher due to automated washing steps |

| Suitability for this compound | Well-suited, allows for careful monitoring of coupling. rsc.org | Well-suited, compatible with standard Fmoc-chemistry protocols. nih.gov |

Synthesis of Peptides with Post-Translational Modifications

While direct evidence for the use of this compound in synthesizing peptides with canonical post-translational modifications (PTMs) like phosphorylation or glycosylation is not prevalent in the reviewed literature, the principles of Fmoc-based SPPS allow for the incorporation of various modified non-natural amino acids. sigmaaldrich.comnih.gov The synthesis of peptides containing PTMs often involves the use of Fmoc-protected amino acid building blocks where the side chain is already modified. sigmaaldrich.com

For instance, the synthesis of phosphopeptides can be achieved using Fmoc-amino acids with a protected phosphate (B84403) group on their side chain, such as Fmoc-Tyr(PO(OBzl)OH)-OH. sigmaaldrich.com Similarly, glycosylated peptides are synthesized using Fmoc-amino acids attached to a sugar moiety. sigmaaldrich.com The incorporation of this compound into a peptide sequence alongside these modified amino acids would follow standard SPPS protocols. bachem.com The key is the orthogonal protection strategy, where the side chain protecting groups of the PTM-amino acids are stable to the Fmoc-deprotection conditions (piperidine) and are removed during the final cleavage from the resin, typically with a strong acid like trifluoroacetic acid (TFA). nih.gov

The flexibility of SPPS allows for the creation of peptides containing a combination of natural amino acids, post-translationally modified amino acids, and non-natural amino acids like 3-aminophenylacetic acid, thereby expanding the chemical diversity of synthetic peptides. nih.govsnf.ch

Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability against enzymatic degradation, receptor selectivity, and bioavailability. researchgate.netcore.ac.uk The incorporation of non-natural amino acids like 3-aminophenylacetic acid is a key strategy in peptidomimetic design. core.ac.uk

Incorporation into Conformational Switches

The rigid phenyl ring of 3-aminophenylacetic acid can be exploited to introduce conformational constraints into a peptide backbone. mdpi.com By restricting the rotational freedom of the peptide chain, specific secondary structures like β-turns or helices can be stabilized. core.ac.uk This is crucial for mimicking the bioactive conformation of a natural peptide, which is the specific three-dimensional shape it adopts when binding to its biological target. mdpi.commagtech.com.cn

Design of Drug Candidates with Enhanced Properties

The use of building blocks like this compound is instrumental in the design of drug candidates with improved pharmacological profiles. researchgate.netnih.gov Natural peptides are often poor drug candidates due to their rapid degradation by proteases in the body. nih.gov Incorporating non-natural amino acids can render the peptide bonds more resistant to enzymatic cleavage, thereby increasing the half-life of the drug. nih.gov

Gunasekaran et al. successfully synthesized a series of amphipathic peptidomimetics containing Fmoc-triazine amino acids, which demonstrated enhanced proteolytic stability. nih.gov While this study used triazine-based amino acids, the principle of using unnatural building blocks like this compound to create more robust drug candidates is a shared concept. nih.govnih.gov The synthesis of peptidomimetic inhibitor libraries using Fmoc-protected non-natural amino acids allows for the rapid screening and identification of compounds with potent and selective inhibitory activity against therapeutic targets like histone deacetylases (HDACs). nih.gov

| Property | Natural Peptides | Peptidomimetics with 3-aminophenylacetic acid |

| Proteolytic Stability | Low | Potentially High nih.gov |

| Conformational Flexibility | High | Reduced and more defined core.ac.ukmdpi.com |

| Receptor Selectivity | Variable | Can be enhanced through conformational constraint core.ac.uk |

| Bioavailability | Often Poor | Can be improved core.ac.uk |

Supramolecular Assemblies of Fmoc-Protected Amino Acids

Fmoc-protected amino acids, including aromatic derivatives, are known to self-assemble into well-ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govacs.orgresearchgate.net This self-assembly is driven by a combination of non-covalent interactions, primarily π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the amino acid moieties. nih.govrsc.orgmdpi.com

These supramolecular structures have garnered significant interest for biomedical applications, including drug delivery and tissue engineering. mdpi.comnih.gov The resulting hydrogels can encapsulate therapeutic molecules and release them in a controlled manner. mdpi.comresearchgate.net The properties of these gels, such as their mechanical strength and release kinetics, can be tuned by the choice of the amino acid and the conditions of gelation. researchgate.net

While the specific self-assembly of this compound is not detailed in the provided search results, the general principles of Fmoc-amino acid self-assembly suggest its potential as a building block for such supramolecular materials. rsc.orgrsc.org The co-assembly of different Fmoc-amino acids can lead to materials with novel morphologies and properties. nih.govacs.orgmdpi.com For example, the co-assembly of Fmoc-Tyr-OH or Fmoc-Phe-OH with Fmoc-Trp-OH resulted in a transformation from nanofibers to nanoparticles. acs.org This highlights the potential for creating a diverse range of nanostructures by combining different Fmoc-protected amino acid building blocks. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery

Development of Novel Therapeutic Agents

The primary application of Fmoc-protected amino acids lies in their ability to serve as fundamental units in the synthesis of new therapeutic molecules. nih.gov

3-(Fmoc-amino)phenylacetic acid functions as a key building block in the assembly of custom peptides and peptidomimetics. chemimpex.commdpi.com The Fmoc group is crucial for a strategy known as solid-phase peptide synthesis (SPPS), which allows for the efficient and precise creation of complex peptide sequences. nih.govrsc.org By incorporating this and other specialized amino acids, researchers can design and construct novel molecules with specific biological activities. nih.gov This method is foundational for developing peptides intended to interact with specific biological targets within the body. chemimpex.comnih.gov

The properties of the Fmoc group can be harnessed to modify the characteristics of drug molecules. The hydrophobicity and potential for π-π stacking interactions from the fluorenyl ring can influence the self-assembly properties of molecules it is attached to. rsc.orgnih.gov In the context of drug delivery, conjugating Fmoc-amino acids with polymers like polyethylene (B3416737) glycol (PEG) has been shown to create nanomicelles. nih.gov These nanostructures can encapsulate drugs, with studies showing that specific Fmoc-amino acid conjugates exhibit a high loading capacity for therapeutic agents like paclitaxel. nih.gov Such formulations can improve the delivery and effectiveness of the encapsulated drug. nih.gov

The versatility of Fmoc-amino acids has made them instrumental in exploring new drug candidates across several therapeutic areas.

Oncology: Researchers have utilized Fmoc-amino acids as building blocks to create novel compounds for evaluation in cancer therapy. chemimpex.com

Neurology: In the field of neuroscience, these compounds are used in studies related to neurotransmitter systems and are pivotal in developing potential treatments for neurodegenerative diseases like Alzheimer's. chemimpex.comnih.govresearchgate.net

Antimicrobial Agents: Certain Fmoc-protected amino acids, such as Fmoc-phenylalanine, have demonstrated intrinsic antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The mechanism is linked to their surfactant-like properties, which disrupt bacterial cell membranes. rsc.org Combining these compounds with existing antibiotics, such as aztreonam, has been shown to create a synergistic effect, broadening their antibacterial spectrum to include Gram-negative bacteria. nih.gov

Targeted Drug Delivery Systems

The use of this compound and related compounds extends to the creation of sophisticated drug delivery systems. Through bioconjugation, these molecules can be attached to other biomolecules or polymers to create targeted therapies. chemimpex.com A study on PEGylated Fmoc-amino acid conjugates (PFA) demonstrated their effectiveness as nanocarriers. nih.gov These PFAs self-assemble into nanomicelles that can carry drugs. One specific conjugate, PEG2000-Fmoc-Lys(Cbz), was particularly effective at loading paclitaxel, and in vitro and in vivo tests confirmed its ability to efficiently deliver the drug and improve its antitumor activity. nih.gov This indicates a broad potential for using these systems to formulate and deliver a variety of therapeutic agents. nih.gov

Research in Neurological Disorders and Neurotransmitter Modulation

Fmoc-amino acids are valuable tools in the study of neurological disorders and the modulation of neurotransmitter systems. chemimpex.comnih.gov Their structural similarity to certain endogenous molecules allows them to interact with neurological targets. nih.gov Disturbances in neurotransmitter levels are linked to a wide range of neurological conditions, making molecules that can modulate these systems valuable objects of study. nih.govmdpi.com

A significant area of research is the development of selective inhibitors for butyrylcholinesterase (BChE), an enzyme whose activity is elevated in patients with Alzheimer's disease. nih.govresearchgate.net The development of potent and specific BChE inhibitors is a key therapeutic strategy. nih.gov Studies have identified several Fmoc-amino acids that act as selective inhibitors of BChE over the related enzyme acetylcholinesterase (AChE). nih.govcalstate.edu The selectivity is thought to arise because the bulky Fmoc-amino acid can fit into the larger active-site gorge of BChE but is too large for the smaller active site of AChE. nih.gov

Research has systematically evaluated different Fmoc-amino acids to identify the most potent inhibitors, providing a foundation for designing new drugs for neurodegenerative diseases. nih.govresearchgate.net

| Compound | Inhibition Constant (Kᵢ) against BChE |

| Fmoc-Leucine-O⁻ | 115 µM researchgate.net |

| Fmoc-neopentylglycine-O⁻ | 36 µM researchgate.netcalstate.edu |

| Fmoc-tert-Leucine | 38 µM calstate.edu |

| Fmoc-cyclo-Leucine | 45 µM calstate.edu |

| Fmoc-Leu-Leu-O⁻ (dipeptide) | 28 µM researchgate.net |

Structure-Activity Relationship Studies for Inhibitor Design

The chemical scaffold of 3-aminophenylacetic acid is a valuable starting point for the design of novel enzyme inhibitors. Its structure presents multiple points for chemical modification, making it an ideal candidate for structure-activity relationship (SAR) studies. The compound this compound is an essential building block in this process, providing a chemically stable version of the core scaffold that allows for controlled, stepwise synthesis of a diverse library of derivatives.

The primary role of the fluorenylmethyloxycarbonyl (Fmoc) group is to protect the reactive amino group on the phenyl ring. nih.gov This protection is crucial during synthetic steps where the carboxylic acid moiety is modified or coupled to other molecules. Once the desired modification at the carboxyl end is complete, the Fmoc group can be cleanly removed under mild basic conditions, revealing the free amine for subsequent derivatization. mdpi.com This strategic use of protection and deprotection allows medicinal chemists to systematically explore how different chemical groups at both the amino and carboxylic acid positions influence the biological activity of the final compounds.

An SAR study based on the 3-aminophenylacetic acid scaffold typically investigates how substitutions on the phenyl ring, and variations at the amino and carboxyl termini, affect the potency and selectivity of inhibition against a specific biological target, such as a protease or kinase. For instance, in a representative study targeting a hypothetical protease, a library of inhibitors could be generated from this compound. The findings from such a study allow researchers to build a comprehensive understanding of the pharmacophore, guiding the design of more potent and specific inhibitors.

The initial library would be synthesized by first coupling various chemical moieties (R2) to the carboxylic acid of this compound. Following the removal of the Fmoc group, a second set of diverse substituents (R1) would be introduced at the newly exposed amino group. The resulting compounds would then be tested for their inhibitory activity.

Key Findings from a Representative SAR Study:

A detailed analysis of the inhibitory activities of the synthesized compounds would reveal several key trends:

Influence of the R1 Substituent (Amine Terminus): The nature of the substituent at the amino position is often critical for target engagement. For example, introducing bulky, hydrophobic groups such as a naphthylsulfonyl group might lead to a significant increase in potency, suggesting the presence of a corresponding hydrophobic pocket in the enzyme's active site. Conversely, smaller, polar groups could decrease or abolish activity, indicating an unfavorable interaction.

Influence of the R2 Substituent (Carboxyl Terminus): Modifications at the carboxylic acid function are crucial for modulating properties like cell permeability and interaction with specific sub-pockets of the enzyme. Converting the acid to a piperidide amide, for example, could enhance potency, a strategy successfully used in the design of some protease inhibitors. nih.gov

Role of the Phenyl Ring: While the primary focus might be on the R1 and R2 groups, substitutions on the phenyl ring itself could also be explored. Adding electron-withdrawing or electron-donating groups can alter the electronic properties of the core scaffold and influence binding affinity.

The data generated from these systematic modifications are instrumental in developing a predictive model for inhibitor design, enabling a more rational and efficient search for lead compounds in drug discovery programs.

Interactive Table: Representative SAR Data for Inhibitors Derived from 3-Aminophenylacetic Acid

Below is a representative data table illustrating the kind of results obtained from an SAR study. The inhibitory concentration (IC50) values are indicative of the compound's potency against a target enzyme.

| Compound ID | R1 Substituent (at Amino Group) | R2 Substituent (at Carboxyl Group) | IC50 (µM) |

| 1a | H- | -OH | >100 |

| 1b | Acetyl- | -OH | 85.3 |

| 1c | Benzoyl- | -OH | 50.1 |

| 1d | Naphthylsulfonyl- | -OH | 22.5 |

| 2a | Acetyl- | -OCH3 | 75.6 |

| 2b | Benzoyl- | -OCH3 | 42.8 |

| 2c | Naphthylsulfonyl- | -OCH3 | 15.2 |

| 3a | Acetyl- | -Piperidide | 45.1 |

| 3b | Benzoyl- | -Piperidide | 10.7 |

| 3c | Naphthylsulfonyl- | -Piperidide | 1.5 |

Applications in Bioconjugation and Material Science

Bioconjugation Processes and Biomolecule Attachment

Bioconjugation, the process of linking biomolecules to other molecules, is a critical technology in modern medicine and diagnostics. 3-(Fmoc-amino)phenylacetic acid serves as a versatile linker in these processes, enabling the precise attachment of therapeutic agents, diagnostic labels, or other functional moieties to biomolecules.

The development of targeted drug delivery systems aims to increase the efficacy of therapeutic agents while minimizing side effects by delivering the drug specifically to the site of disease. This compound can be incorporated into peptide-drug conjugates (PDCs) to achieve this goal. nih.gov In this context, the phenylacetic acid portion can act as a structural motif that can be further functionalized, while the amino group, after deprotection of the Fmoc group, provides a point of attachment for peptides or targeting ligands.

These targeting peptides can recognize and bind to specific receptors that are overexpressed on the surface of cancer cells, for instance. nih.gov The synthesis of such conjugates often involves solid-phase techniques where this compound is introduced as one of the building blocks in a peptide sequence. nih.govnih.gov This allows for the creation of a delivery vehicle where the drug is linked to a targeting peptide through a stable bond, ensuring that the therapeutic payload is released at the desired location.

A study on PEGylated Fmoc-amino acid conjugates demonstrated their effectiveness as nanocarriers for improved drug delivery of agents like paclitaxel. nih.gov The research highlighted that the biophysical properties, including carrier-drug interactions, were crucial for the efficacy of these systems. nih.gov While this study focused on a series of Fmoc-amino acids, the principles can be extended to systems incorporating this compound, where the phenylacetic acid moiety could further influence the drug-loading capacity and release kinetics.

| Component | Function in Targeted Drug Delivery | Relevant Research Finding |

| This compound | Serves as a bifunctional linker for conjugating targeting peptides to therapeutic agents. | The Fmoc group allows for controlled, stepwise synthesis on a solid support. nih.govnih.gov |

| Targeting Peptide | Recognizes and binds to specific receptors on target cells (e.g., cancer cells). | Homing peptides can localize to specific organs or tissues. nih.gov |

| Therapeutic Agent | The active drug molecule intended to treat the disease. | Peptide-drug conjugates can improve the solubility and selectivity of cytotoxic payloads. nih.gov |

In the realm of diagnostics, this compound can be used to attach reporter molecules, such as fluorescent dyes or radioisotopes, to antibodies or other targeting biomolecules. This enables the development of highly specific probes for imaging and detecting diseases at an early stage. The principles of bioconjugation used in drug delivery are directly applicable here, with the therapeutic payload being replaced by a diagnostic one.

The synthesis of these diagnostic probes often follows a similar solid-phase peptide synthesis strategy, where the Fmoc-protected amino acid provides a convenient handle for conjugation. nih.gov The ability to precisely position the diagnostic label within the biomolecular construct is crucial for maintaining the biological activity of the targeting moiety and ensuring a strong and clear signal.

Functionalized Polymers and Advanced Materials

The unique chemical properties of this compound also lend themselves to the creation of functionalized polymers and advanced materials with applications in nanotechnology and medicine.

In nanotechnology, functionalized polymers are used to create nanoparticles, nanofibers, and other nanostructures with tailored properties. nih.gov The incorporation of this compound into a polymer backbone can introduce specific functionalities. For instance, after the removal of the Fmoc group, the exposed amine can be used to attach other molecules, such as enzymes or antibodies, to the polymer surface.

This is particularly relevant for the development of biosensors. A biosensor is a device that combines a biological component with a physicochemical detector to detect a specific analyte. By functionalizing a polymer with biomolecules via a linker derived from this compound, a highly sensitive and selective biosensor can be created. For example, an electrochemical biosensor was developed using a molecularly imprinted chitosan (B1678972) film grafted onto a 4-aminophenylacetic acid modified gold electrode for the sensitive detection of glyphosate. researchgate.net While not directly using the Fmoc-protected version, this study highlights the utility of the aminophenylacetic acid structure in creating functional sensor surfaces.

| Nanomaterial/Sensor Component | Role of Functionalization | Potential Advantage of Using this compound |

| Functionalized Nanoparticles | Surface modification to attach targeting ligands or therapeutic agents. | The Fmoc group allows for controlled, post-polymerization functionalization. |

| Biosensor Surface | Immobilization of biorecognition elements (e.g., enzymes, antibodies). | The phenylacetic acid moiety can provide a rigid spacer, while the amino group allows for covalent attachment of biomolecules. |

| Polymer Scaffolds | Creation of 3D structures for tissue engineering with specific cell-adhesion properties. | The ability to introduce amino functionalities allows for the mimicking of the extracellular matrix. |

Beyond single-molecule drug conjugates, this compound can be a key component in the synthesis of functional polymers designed for drug delivery. These polymers can self-assemble into nanostructures like micelles or nanoparticles, encapsulating drugs within their core.

Research has shown that polymers synthesized from lignin-derived precursors and natural amino acids exhibit high thermal stability and can be semi-crystalline. msstate.edu The incorporation of amino acid moieties, such as a derivative of this compound, into the polymer architecture can influence the material's properties, including its drug-loading capacity and release profile. The phenyl group can contribute to hydrophobic interactions, which are often crucial for the encapsulation of poorly water-soluble drugs. The amino group, once deprotected, can be used to attach targeting ligands to the surface of the polymer nanoparticles, creating a "smart" drug delivery system that combines passive and active targeting.

Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely adopted method for the analysis of amino acids, including those protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The inherent fluorescence of the Fmoc group allows for highly sensitive detection.

The analysis of amino acids by HPLC often involves a derivatization step to enhance their chromatographic retention and detectability. 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a common pre-column derivatization reagent used to tag primary and secondary amino acids. The reaction involves the nucleophilic attack of the amino group on the chloroformate, resulting in a stable, highly fluorescent Fmoc-amino acid derivative.

This derivatization is typically carried out in a buffered aqueous solution, with the pH carefully controlled to ensure the amino group is in its nucleophilic, unprotonated state while minimizing the hydrolysis of the Fmoc-Cl reagent. The resulting 3-(Fmoc-amino)phenylacetic acid can then be readily separated and quantified.

Table 1: Typical Conditions for Pre-column Derivatization with Fmoc-Cl

| Parameter | Condition | Purpose |

| Reagent | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | To introduce a fluorescent tag to the amino acid. |

| Solvent | Acetonitrile (B52724) or Acetone | To dissolve the Fmoc-Cl reagent. |

| Buffer | Borate buffer | To maintain an alkaline pH (typically 8.5-9.5). |

| Reaction Time | Varies (seconds to minutes) | To allow for complete derivatization. |

| Quenching Agent | A primary amine (e.g., adamantanamine) | To react with excess Fmoc-Cl and prevent interference. |

The separation of Fmoc-derivatized amino acids is typically achieved using reversed-phase HPLC. The optimization of this separation is critical for resolving complex mixtures. Key parameters that are adjusted include the mobile phase composition, gradient elution profile, column temperature, and the type of stationary phase.

For instance, a gradient elution using a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol (B129727) is commonly employed. The gradient is programmed to start with a lower concentration of the organic solvent, which is gradually increased to elute the more hydrophobic Fmoc-amino acids. The separation of primary and secondary amino acid derivatives can be challenging due to their similar structures, often requiring fine-tuning of the gradient slope and the use of high-resolution columns.

A significant challenge in the use of Fmoc-Cl for derivatization is its susceptibility to hydrolysis, which leads to the formation of 9-fluorenylmethanol. This byproduct can co-elute with the Fmoc-amino acid derivatives, causing interference and compromising the accuracy of quantification.

Several strategies are employed to mitigate this issue. Performing the derivatization at a controlled, relatively low temperature can slow down the rate of hydrolysis. Additionally, the reaction time is kept as short as possible while ensuring complete derivatization. The use of a quenching reagent after the derivatization reaction is also a common practice to consume any excess Fmoc-Cl and prevent further hydrolysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly selective and sensitive alternative for the quantification of this compound. This technique combines the separation power of LC with the mass-resolving capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the this compound is first separated from other components in the sample by LC. The eluent from the LC column is then introduced into the mass spectrometer, where the compound is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated or deprotonated molecule of this compound is then selected and fragmented. The resulting product ions are detected and used for quantification, providing a high degree of specificity. This method is particularly valuable for analyzing complex biological matrices where co-eluting compounds could interfere with other detection methods.

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl and fluorenyl groups, as well as the protons of the acetic acid moiety. The carbon NMR would similarly provide distinct signals for each carbon atom in the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the urethane (B1682113) carbonyl group (around 1720 cm⁻¹), the N-H bond, and the aromatic C-H and C=C bonds.

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact mass of the molecule, which can confirm its elemental composition.

Future Directions and Emerging Research Avenues

Innovations in Synthesis and Derivatization

The synthesis of 3-(Fmoc-amino)phenylacetic acid typically involves the protection of the amino group of 3-aminophenylacetic acid with an Fmoc reagent. While the fundamental chemistry is established, ongoing research focuses on improving the efficiency, sustainability, and versatility of its synthesis and derivatization.

One area of innovation lies in the industrial-scale preparation of the precursor, 3-aminophenylacetic acid. A patented industrial method starts from p-nitrophenylacetonitrile, proceeding through a multi-step process involving reduction, acetylation, nitration, hydrolysis, esterification, deamination, and final hydrolysis to yield 3-aminophenylacetic acid. nih.govpatsnap.comgoogle.com This process is designed for high selectivity and uses readily available starting materials, making it a cost-effective route for large-scale production. nih.govpatsnap.comgoogle.com

Further innovations are being explored in the Fmoc protection step itself. For instance, a copper(II) complexation strategy has been developed for the selective Fmoc protection of amino acids. nih.gov This method temporarily blocks other reactive functional groups, allowing for precise introduction of the Fmoc group onto the desired amine, which could be adapted for the synthesis of this compound and its derivatives. nih.gov

The derivatization of this compound is another active area of research. The phenyl ring and the carboxylic acid group offer multiple sites for modification, enabling the creation of a diverse library of derivatives with tailored properties. For example, derivatives of similar Fmoc-protected amino acids are being developed to enhance their utility in peptide synthesis and drug discovery. These include derivatives with altered solubility, steric hindrance, or the incorporation of specific functional groups for targeted interactions. chemimpex.com

| Synthesis/Derivatization Approach | Key Features | Potential Advantages for this compound |

| Industrial preparation of 3-aminophenylacetic acid | Multi-step synthesis from p-nitrophenylacetonitrile | Cost-effective and scalable production of the precursor |

| Copper(II) complexation for Fmoc protection | Selective protection of the amino group | Higher purity and yield of this compound |

| Derivatization of the phenyl ring and carboxylic acid | Introduction of various functional groups | Creation of derivatives with tailored properties for specific applications |

Expanded Applications in Therapeutic Development

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. Its incorporation into peptides and small molecules can influence their conformation, stability, and biological activity.

A significant emerging application is in the design of enzyme inhibitors. Researchers have synthesized and evaluated Fmoc-amino acid derivatives as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov By incorporating substrate-like features into the Fmoc-amino acid framework, potent and selective inhibitors have been developed. nih.gov This approach could be extended to this compound to create novel BChE inhibitors or inhibitors of other clinically relevant enzymes.

Furthermore, the development of antimicrobial peptidomimetics represents another promising therapeutic avenue. Scientists have synthesized Fmoc-triazine amino acids and incorporated them into short peptidomimetics with potent antibacterial activity. nih.gov These compounds exhibit enhanced stability against proteolytic degradation, a major challenge for traditional peptide-based therapeutics. nih.gov The phenylacetic acid moiety of this compound could be exploited to modulate the hydrophobic-hydrophilic balance of such peptidomimetics, potentially leading to improved antimicrobial efficacy and selectivity. The use of Fmoc-protected amino acids in the development of therapeutic agents for cancer is also an active area of research. chemimpex.com

| Therapeutic Application | Research Findings | Relevance of this compound |

| Enzyme Inhibition (e.g., Butyrylcholinesterase) | Fmoc-amino acid derivatives act as potent and selective inhibitors. nih.gov | Potential to design novel enzyme inhibitors for neurodegenerative diseases. |

| Antimicrobial Peptidomimetics | Fmoc-triazine amino acids lead to proteolytically stable and potent antibacterial agents. nih.gov | The phenylacetic acid group can be used to fine-tune the properties of antimicrobial agents. |

| Cancer Therapy | Fmoc-amino acids are utilized in the development of new drug candidates. chemimpex.com | Can serve as a building block for novel anti-cancer compounds. |

Novel Applications in Material Science and Biotechnology

The self-assembling properties of Fmoc-amino acids are being harnessed to create novel biomaterials with applications in material science and biotechnology. When a pH trigger is applied, Fmoc-amino acids and their short peptide derivatives can self-assemble into nanofibrous scaffolds, forming hydrogels. frontiersin.orgnih.gov

These hydrogels have shown significant promise as matrices for enzyme immobilization. nih.gov The encapsulation of enzymes within these biocompatible hydrogels can enhance their stability and reusability, which is highly desirable for various biotechnological processes. The specific properties of the hydrogel, such as pore size and mechanical strength, can be tuned by the choice of the Fmoc-amino acid, suggesting that this compound could be used to create hydrogels with unique characteristics. frontiersin.org

In the realm of biotechnology, these self-assembling peptides are also being explored as scaffolds for three-dimensional (3D) cell culture and tissue engineering. manchester.ac.uk The ability to create a biomimetic microenvironment is crucial for regenerative medicine, and the versatility of Fmoc-amino acid-based hydrogels makes them an exciting platform for these applications. The incorporation of this compound could influence the mechanical properties and biocompatibility of these scaffolds.

| Application Area | Key Developments | Potential Contribution of this compound |

| Enzyme Immobilization | Fmoc-amino acid hydrogels provide a stable environment for enzymes. nih.gov | Creation of hydrogels with tailored properties for specific enzymatic reactions. |

| 3D Cell Culture and Tissue Engineering | Self-assembling peptide scaffolds mimic the extracellular matrix. manchester.ac.uk | Modulation of scaffold properties to support cell growth and tissue regeneration. |

| Biomaterials | Fmoc-dipeptides form hydrogels with potential for various applications. frontiersin.org | Development of novel biomaterials with specific functionalities. |

Advanced Computational and Mechanistic Studies

To fully unlock the potential of this compound, a deeper understanding of its conformational preferences, reaction mechanisms, and interactions with biological targets is essential. Advanced computational and mechanistic studies are poised to provide these critical insights.

Molecular modeling techniques, such as molecular dynamics (MD) simulations, are powerful tools for investigating the three-dimensional structure and dynamics of peptides. nih.gov By incorporating this compound into peptide sequences in silico, researchers can predict how this unnatural amino acid influences peptide folding, stability, and aggregation. nih.gov This knowledge is invaluable for the rational design of peptides with desired therapeutic or material properties.

Computational docking studies are also crucial for understanding the binding of molecules containing this compound to their biological targets. For instance, in the development of enzyme inhibitors, docking simulations can predict the binding mode and affinity of the inhibitor within the enzyme's active site, guiding the optimization of the inhibitor's structure. nih.gov

Mechanistic studies of the reactions involving this compound are also important. Understanding the kinetics and thermodynamics of its coupling reactions in solid-phase peptide synthesis can lead to more efficient and reliable synthetic protocols. Furthermore, investigating the mechanism of action of bioactive molecules derived from this compound at a molecular level will be critical for their further development as therapeutic agents.

| Research Area | Methodology | Potential Insights for this compound |

| Peptide Structure and Dynamics | Molecular Dynamics (MD) Simulations | Prediction of the influence of the compound on peptide folding and stability. nih.gov |

| Ligand-Target Interactions | Computational Docking | Understanding the binding modes of its derivatives with biological targets. nih.gov |

| Reaction Mechanisms | Kinetic and Thermodynamic Studies | Optimization of synthetic protocols and elucidation of biological mechanisms. |

常见问题

Q. What are the optimal synthetic routes for preparing 3-(Fmoc-amino)phenylacetic acid, and how can purity be maximized?

The synthesis typically involves Fmoc protection of the amino group on phenylacetic acid derivatives. A common method uses Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under mildly alkaline conditions (pH 7–9) to avoid premature deprotection or side reactions like dipeptide formation . Post-synthesis, reverse-phase HPLC is recommended for purification, with mobile phases such as acetonitrile/water (0.1% TFA) to achieve >95% purity. LC-MS or NMR (e.g., H, C) should confirm structural integrity, focusing on the Fmoc group’s characteristic signals (e.g., aromatic protons at 7.3–7.8 ppm) .

Q. How should researchers characterize the stability of this compound under laboratory conditions?

Stability studies require monitoring degradation under varying pH, temperature, and light exposure. Accelerated stability tests (e.g., 40°C/75% RH for 4 weeks) can predict shelf life. The compound is sensitive to strong acids/bases and oxidizing agents, necessitating storage at –20°C in anhydrous solvents like DMF or DCM . Regular HPLC analysis tracks decomposition products, such as free phenylacetic acid or Fmoc-hydroxyl byproducts .

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides absolute purity assessment. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity, targeting molecular ions (e.g., [M+H] at m/z 352.1) . UV-Vis spectroscopy (λ~265–280 nm) is less specific but useful for rapid concentration estimation in peptide synthesis workflows .

Advanced Research Questions

Q. How does the steric bulk of the Fmoc group influence the reactivity of this compound in peptide coupling reactions?

The Fmoc group’s fluorenyl moiety introduces steric hindrance, slowing acylation rates compared to Boc-protected analogs. Kinetic studies using F NMR or IR spectroscopy reveal that coupling efficiency with carbodiimides (e.g., DCC) drops by ~20–30% in model reactions with glycine methyl ester . Mitigation strategies include using bulky activators (e.g., HOBt) or elevated temperatures (30–40°C) to enhance molecular mobility .

Q. What are the implications of conflicting data on the compound’s enzymatic interactions, and how can these be resolved?

Some studies report inhibition of phenylacetate-CoA ligase by Fmoc-protected analogs, while others note no effect . To resolve contradictions, perform comparative assays under standardized conditions (e.g., pH 7.4, 25°C) with purified enzymes. Use isothermal titration calorimetry (ITC) to measure binding affinities and competitive inhibition constants (), ensuring substrate concentrations exceed values .

Q. How can researchers assess the subcellular localization of this compound derivatives in live-cell studies?

Fluorescent tagging (e.g., BODIPY-FL) at the carboxylic acid moiety enables tracking via confocal microscopy. Co-localization with organelle-specific dyes (e.g., MitoTracker for mitochondria) reveals preferential accumulation in lipid-rich compartments due to the compound’s hydrophobicity (logP ~2.5) . Förster resonance energy transfer (FRET) probes can further map interactions with intracellular targets like fatty acid-binding proteins .

Q. What methodologies address batch-to-batch variability in solid-phase peptide synthesis using this building block?

Variability often stems from residual water in resins or incomplete Fmoc deprotection. Implement rigorous quality control:

- Pre-synthesis: Karl Fischer titration to ensure resin moisture <0.1% .

- In-process: Kaiser test for free amines after deprotection (λ = 570 nm) .

- Post-synthesis: MALDI-TOF MS to verify peptide mass and detect truncations .

Methodological Notes

- Contradiction Management: Conflicting enzymatic data require orthogonal validation (e.g., surface plasmon resonance alongside ITC) .

- Advanced Purification: Preparative HPLC with C18 columns (5 µm, 250 mm) using gradient elution (20–80% acetonitrile) resolves diastereomers or oligomerization byproducts .

- Degradation Pathways: LC-QTOF-MS identifies photodegradants (e.g., fluorenone derivatives) under UV stress, guiding storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。